N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-5-14(21)19-12(8-22-15(19)17-9)7-13(20)18-11-4-2-3-10(16)6-11/h2-6,12H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRLJZRGKWJRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of thiazole and pyrimidine rings, which are known to exhibit various pharmacological effects. The molecular formula is , with a molecular weight of 293.74 g/mol. The presence of the chlorophenyl group enhances its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds possess notable anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related thiazolo-pyrimidine derivatives against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results demonstrated IC50 values ranging from 0.25 μM to 48.0 μM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazolo derivative A | A549 | 0.25 |
| Thiazolo derivative B | HepG2 | 48.0 |
| N-(3-chlorophenyl)-... | HL-60 | 158.5 ± 12.5 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.
Case Study: Antibacterial Testing
In a comparative study, the antibacterial activity of the compound was tested against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| Pseudomonas aeruginosa | 70 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression in cancer cells.
- Antibacterial Mechanism : Interference with bacterial cell wall synthesis or function.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Begin by varying reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, ethanol with piperidine at 0–5°C for 2 hours has been used for analogous thiazolo[3,2-a]pyrimidine derivatives, but substituting polar aprotic solvents (e.g., DMF) may enhance reaction rates .
- Purification Techniques : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Recrystallization from ethanol or acetonitrile can improve final product purity .
- Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts early.
Q. Which spectroscopic methods are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 3-chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the thiazolo[3,2-a]pyrimidine core (distinct methyl singlet at δ ~2.5 ppm for the 7-methyl group) .
- IR Spectroscopy : Identify key functional groups, such as the carbonyl stretch (C=O) at ~1680–1720 cm and acetamide N–H bending at ~1550 cm .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H] peak matching C _{14}ClN _{2}S).
Advanced Research Questions
Q. How to resolve discrepancies between spectroscopic data and X-ray crystallography results?
Methodological Answer:
- Refinement Protocols : Use SHELXL for crystallographic refinement. If NMR suggests conformational flexibility (e.g., rotational isomers), compare crystallographic occupancy factors with NMR peak splitting to identify dynamic behavior .
- Validation Tools : Cross-check crystallographic bond lengths and angles against density functional theory (DFT)-optimized structures to detect potential disorder or twinning .
Q. What strategies analyze hydrogen bonding patterns in the crystal structure?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., or ) using software like Mercury. For example, the 5-oxo group may act as a hydrogen bond acceptor, forming motifs common in thiazolo-pyrimidines .
- Thermal Ellipsoid Modeling : Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion in hydrogen-bonded networks .
Q. How to evaluate the compound’s biological activity in target-specific assays?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets). The acetamide moiety may interact with catalytic lysine residues .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in model cell lines. Compare with structurally similar bioactive compounds (e.g., pyrazolo[4,3-d]pyrimidine derivatives) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for potential reactions (e.g., nucleophilic substitution at the 3-chlorophenyl group). Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on the thiazolo-pyrimidine core’s π-π stacking potential with aromatic residues .
Q. Key Considerations for Experimental Design
- Reproducibility : Document solvent purity, drying methods (e.g., molecular sieves), and inert atmosphere conditions (N/Ar) to minimize variability .
- Data Contradictions : If NMR and crystallography conflict (e.g., unexpected diastereomers), re-examine crystallization solvents for potential polymorph selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
